3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine
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Overview
Description
3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine is a synthetic organic compound characterized by the presence of a difluoromethyl group, a sulfonyl group attached to a 3,5-dimethylphenyl ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under controlled conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides or sulfonyl anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Biological Research: The compound is used as a tool to study biological pathways and mechanisms, particularly those involving sulfonyl and azetidine moieties.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions with biological targets. The azetidine ring provides structural rigidity and can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-1-((3,5-dimethylphenyl)sulfonyl)azetidine
- 3-(Chloromethyl)-1-((3,5-dimethylphenyl)sulfonyl)azetidine
- 3-(Methyl)-1-((3,5-dimethylphenyl)sulfonyl)azetidine
Uniqueness
3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(difluoromethyl)-1-(3,5-dimethylphenyl)sulfonylazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2S/c1-8-3-9(2)5-11(4-8)18(16,17)15-6-10(7-15)12(13)14/h3-5,10,12H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMMTJJQKJIKET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N2CC(C2)C(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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